Fmoc-高丝氨内酯

描述

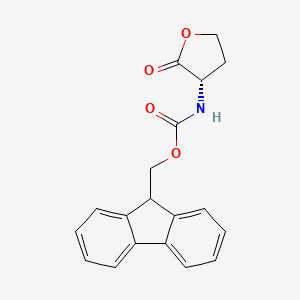

Fmoc-Homoserine lactone is a chemical compound with the molecular formula C19H17NO4 . It is used in various scientific applications and can be purchased from chemical suppliers .

Synthesis Analysis

The synthesis of Fmoc-Homoserine lactone involves a four-step process. This includes a coupling step of an N-Fmoc-L-methionine, deprotection of the N-Fmoc group, N-coupling with a carboxylic acid, and a cleavage reaction through a polymer-supported strategy .Molecular Structure Analysis

The molecular structure of Fmoc-Homoserine lactone is complex and has been the subject of various studies . The structure includes a homoserine lactone ring with an acyl chain that can vary in length or functionalization .Chemical Reactions Analysis

Fmoc-Homoserine lactone is involved in various chemical reactions, particularly in the context of bacterial communication processes known as quorum sensing . The compound is produced by acyl-homoserine lactone synthases, and bacteria can have multiple genes for these enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-Homoserine lactone are complex and have been analyzed using various techniques, including mass spectrometry . The compound’s properties can vary depending on the particular synthases that are expressed and the availability of the substrates needed for its synthesis .科学研究应用

Quorum Sensing in Bacteria

Fmoc-Homoserine lactone plays a crucial role in quorum sensing (QS), a process that bacteria use to regulate cellular interactions via small chemical signaling molecules . Proteobacteria use acyl-homoserine lactone (AHL) molecules as autoinducers to sense population density and modulate gene expression . The LuxI-type enzymes synthesize AHL molecules, while the LuxR-type proteins (AHL transcriptional regulators) bind to AHLs to regulate QS-dependent gene expression .

Microbial Biodiversity

Microbial biodiversity includes biotic and abiotic components that support all life forms by adapting to environmental conditions . Bacteria use signaling systems such as QS to regulate cellular interactions via small chemical signaling molecules which also help with adaptation under undesirable survival conditions .

Molecular Diversity of AHL Signaling

This review comprehensively explains the molecular diversity of AHL signaling components of Pseudomonas aeruginosa, Chromobacterium violaceum, Agrobacterium tumefaciens, and Escherichia coli . The regulatory mechanism of AHL signaling is also highlighted in this review, which adds to the current understanding of AHL signaling in Gram-negative bacteria .

Wastewater Treatment

Adding exogenous N-acyl homoserine lactones (AHLs) is a potential bioaugmentation method for high ammonia nitrogen wastewater treatment . At 25 °C, the best-performing N-heptanoyl-L-homoserine lactone (C7-HSL) significantly promoted the growth and activity of microorganisms, enhanced protein synthesis and the formation of tryptophan amino acids, and inhibited polysaccharide production, thereby effectively controlling nitrite nitrogen accumulation .

Interkingdom Signaling

These small molecules are part of an interkingdom signaling, allowing cross-talk between gut microorganisms and the host .

Nitrogen Removal Process

Due to the high environmental sensitivity of nitrifying bacteria, the biological nitrogen removal process is facing the challenge of poor stability and treatment performance, especially at low temperature . Adding exogenous N-acyl homoserine lactones (AHLs) is a potential bioaugmentation method .

未来方向

Research into Fmoc-Homoserine lactone and related compounds is ongoing, with a focus on understanding their role in bacterial communication and exploring their potential applications. For example, enzymes that can degrade or modify acyl-homoserine lactones have drawn considerable interest for their ability to interfere with bacterial communication processes .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(3S)-2-oxooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-18-17(9-10-23-18)20-19(22)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,20,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPJFGZZHSVGJF-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401164201 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Homoserine lactone | |

CAS RN |

116857-07-9 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116857-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thiazolo[5,4-d]pyrimidin-2(1H)-one](/img/structure/B570393.png)

![1,3-Dichloro-6-[(4,6-dichlorohexyl)sulfanyl]hexane](/img/structure/B570398.png)